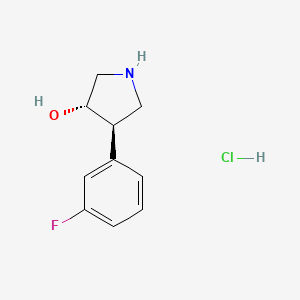![molecular formula C7H10F2S B13462074 {1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13462074.png)
{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol is a chemical compound with the molecular formula C7H10F2S and a molecular weight of 164.22 g/mol It is characterized by the presence of a spirocyclic structure with two fluorine atoms and a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol typically involves the reaction of appropriate spirocyclic precursors with fluorinating agents. One common method includes the use of difluorocarbene intermediates to introduce the fluorine atoms into the spirocyclic structure. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The process is optimized to maximize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the spirocyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Applications De Recherche Scientifique
{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of {1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
{1,1-Difluorospiro[2.3]hexan-5-yl}methanesulfonyl chloride: Similar spirocyclic structure with a sulfonyl chloride group instead of a thiol group.
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol: Similar structure with an additional methyl group.
Uniqueness
{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol is unique due to its specific combination of a spirocyclic structure, fluorine atoms, and a methanethiol group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H10F2S |
|---|---|
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
(2,2-difluorospiro[2.3]hexan-5-yl)methanethiol |
InChI |
InChI=1S/C7H10F2S/c8-7(9)4-6(7)1-5(2-6)3-10/h5,10H,1-4H2 |
Clé InChI |
XLHVPBOUYXUQPO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC2(F)F)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
![Tert-butyl 7-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13462001.png)
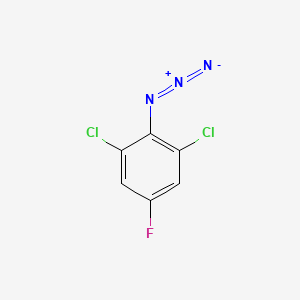
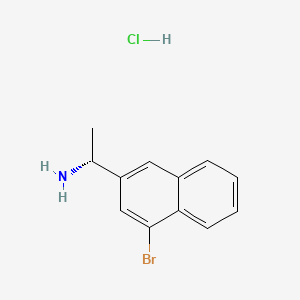
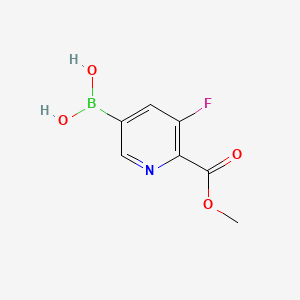
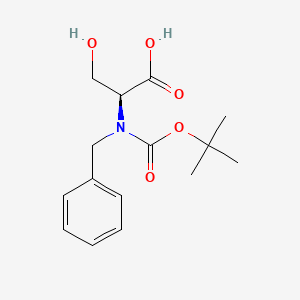
![Sodium[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13462011.png)
![N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B13462016.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13462020.png)
![(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid](/img/structure/B13462025.png)
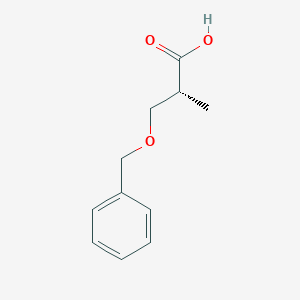
![2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13462027.png)
